molecular formula C19H16ClNO2 B2378775 8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid CAS No. 588676-12-4

8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid

Cat. No. B2378775
CAS RN: 588676-12-4
M. Wt: 325.79
InChI Key: CDIRFXUYSUKDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16ClNO2 . It has a molecular weight of 325.8 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H16ClNO2/c1-2-4-12-7-9-13 (10-8-12)17-11-15 (19 (22)23)14-5-3-6-16 (20)18 (14)21-17/h3,5-11H,2,4H2,1H3, (H,22,23) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.8 and a molecular formula of C19H16ClNO2 . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis and Anticancer Activity

8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid derivatives have been synthesized using both microwave irradiation and conventional heating methods. Research shows that these compounds exhibit significant anticancer activity. For instance, certain derivatives were more potent than standard drugs like doxorubicin against various carcinoma cell lines. These findings suggest the potential of 8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid derivatives in anticancer drug development (Bhatt, Agrawal, & Patel, 2015).

Metal Ion Extraction and Chelation

Quinoline-2-carboxylic acids, with varying substituents, have been explored for their ability to extract metal ions. The specific positioning and nature of substituents on the quinoline ring, like in 8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, significantly influence the selectivity for certain metal ions. This property is particularly useful in applications like cadmium removal from phosphoric acid, showcasing the compound's potential in environmental remediation and analytical chemistry (Moberg, Weber, Högberg, Muhammed, & Nilsson, 1990).

Antimicrobial Properties

Studies have also revealed the antimicrobial efficacy of quinoline-4-carboxylic acid derivatives. Compounds synthesized using microwave-irradiated methods demonstrated substantial activity against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria. These findings highlight the potential of 8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid derivatives in developing new antimicrobial agents (Bhatt & Agrawal, 2010).

Fluorescent Properties

Quinoline derivatives are known for their fluorescent properties and are used in biochemistry and medicine for studying biological systems. The fluorescent behavior of these compounds, including derivatives of 8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, can be advantageous in various research applications, particularly in imaging and diagnostics (Aleksanyan & Hambardzumyan, 2013).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As this compound is used for research purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-2-4-12-7-9-13(10-8-12)17-11-15(19(22)23)14-5-3-6-16(20)18(14)21-17/h3,5-11H,2,4H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIRFXUYSUKDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid

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